(5-Chloropyrimidin-2-yl)boronic acid
Description
Significance of Boronic Acids as Versatile Synthetic Intermediates
Boronic acids, characterized by the R-B(OH)₂ functional group, are a class of organoboranes that have become indispensable tools in modern organic synthesis. wikipedia.org Their significance stems from their versatile reactivity, stability, and relatively low toxicity. mdpi.com A key feature of boronic acids is their ability to act as Lewis acids, enabling them to form reversible covalent complexes with molecules containing vicinal diols, amino acids, and hydroxamic acids. wikipedia.orglabinsights.nl This unique characteristic is fundamental to their application in molecular recognition and the development of sensors. labinsights.nlboronmolecular.com
One of the most prominent applications of boronic acids is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. boronmolecular.com This palladium-catalyzed reaction has revolutionized the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and fine chemicals. boronmolecular.com The transmetallation of the organic residue from the boronic acid to a transition metal is a key step in this and other cross-coupling reactions. labinsights.nlborates.today
Beyond their role in carbon-carbon bond formation, boronic acids and their derivatives are utilized in a variety of other organic transformations, including Chan-Lam coupling for carbon-nitrogen and carbon-oxygen bond formation, and reactions to produce ketones. molecularcloud.orgpharmiweb.com The development of boronic acid chemistry continues to expand, with ongoing research into new reactions and applications, solidifying their status as versatile and crucial intermediates in contemporary organic synthesis. molecularcloud.orgpharmiweb.comnbinno.com
Importance of Pyrimidine (B1678525) Scaffolds in Target Molecule Synthesis
The pyrimidine ring system is a privileged heterocyclic motif that holds a position of great importance in the synthesis of target molecules, particularly in the realm of medicinal chemistry and drug discovery. nih.govmdpi.comnih.gov As a fundamental component of nucleic acids (DNA and RNA), pyrimidine and its derivatives can readily interact with biological macromolecules such as enzymes and genetic material. nih.gov This inherent biocompatibility and ability to form hydrogen bonds often contribute to the favorable pharmacokinetic and pharmacodynamic properties of pyrimidine-containing drugs. mdpi.com
The synthetic accessibility and the potential for functionalization at multiple positions (2, 4, 5, and 6) of the pyrimidine ring allow for the creation of vast and diverse chemical libraries. mdpi.com This structural versatility has enabled medicinal chemists to design and synthesize a wide array of therapeutic agents with a broad spectrum of biological activities. tandfonline.com Marketed drugs incorporating the pyrimidine scaffold have demonstrated efficacy as anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive agents, among others. nih.govmdpi.com
The ongoing exploration of pyrimidine scaffolds in drug discovery is driven by the need to address new biological targets and overcome drug resistance. nih.gov Researchers continue to develop novel synthetic methodologies to access new pyrimidine derivatives and explore their potential in treating a myriad of diseases, underscoring the enduring importance of this scaffold in the synthesis of biologically active molecules. mdpi.comtandfonline.commdpi.com
Overview of (5-Chloropyrimidin-2-yl)boronic Acid as a Key Building Block for Complex Molecules
(5-Chloropyrimidin-2-yl)boronic acid is a specialized heterocyclic boronic acid that serves as a valuable building block in the synthesis of complex organic molecules. This compound combines the reactive boronic acid functionality with the biologically significant pyrimidine scaffold, making it a particularly useful reagent in medicinal chemistry and materials science. The presence of the chloro substituent provides an additional site for synthetic modification, further enhancing its versatility.
The primary utility of (5-chloropyrimidin-2-yl)boronic acid lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. researchgate.net This allows for the efficient and specific introduction of the 5-chloropyrimidin-2-yl moiety into a larger molecular framework. The resulting products, highly functionalized 5-heteroarylpyrimidines, are of significant interest in the development of new pharmaceutical agents and functional materials. researchgate.net
The synthesis of (5-chloropyrimidin-2-yl)boronic acid itself can be achieved through methods such as lithium-halogen exchange from a suitable precursor like 5-bromo-2-chloropyrimidine (B32469), followed by reaction with a borate (B1201080) ester. researchgate.netchemicalbook.com The availability of this key intermediate facilitates the construction of complex molecules that leverage the unique electronic and biological properties of the pyrimidine ring.
Interactive Data Table: Properties of (5-Chloropyrimidin-2-yl)boronic acid
| Property | Value | Source |
| Molecular Formula | C₄H₄BClN₂O₂ | thermofisher.com |
| IUPAC Name | (2-chloropyrimidin-5-yl)boronic acid | thermofisher.com |
| InChI Key | YTCIHPTZKKWKKC-UHFFFAOYSA-N | thermofisher.com |
| SMILES | OB(O)C1=CN=C(Cl)N=C1 | thermofisher.com |
| CAS Number | 1003845-06-4 | thermofisher.com |
Properties
Molecular Formula |
C4H4BClN2O2 |
|---|---|
Molecular Weight |
158.35 g/mol |
IUPAC Name |
(5-chloropyrimidin-2-yl)boronic acid |
InChI |
InChI=1S/C4H4BClN2O2/c6-3-1-7-4(5(9)10)8-2-3/h1-2,9-10H |
InChI Key |
HVUMUYKESVLHNZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC=C(C=N1)Cl)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloropyrimidin 2 Yl Boronic Acid
Boronylation Strategies from Halogenated Pyrimidine (B1678525) Precursors
The introduction of a boronic acid moiety onto a pyrimidine ring is most commonly achieved by leveraging the reactivity of halogens as synthetic handles. Two principal strategies, palladium-catalyzed borylation and lithium-halogen exchange, represent the most explored avenues.
The palladium-catalyzed Miyaura borylation reaction is a powerful and widely used method for synthesizing aryl and heteroaryl boronic esters from their corresponding halides or triflates by reacting them with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgresearchgate.netnih.gov This method is valued for its mild reaction conditions and high functional group tolerance. organic-chemistry.orgnih.gov The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the aryl boronate ester. organic-chemistry.org
However, the application of this method to substrates with multiple, electronically distinct halogen atoms, such as 2,5-dichloropyrimidine (B52856), introduces a significant challenge of regioselectivity. Research into the cross-coupling reactions of dihaloheteroarenes has shown that halides adjacent to a nitrogen atom, like the chlorine at the C2 position of the pyrimidine ring, are typically more reactive. nih.gov Counterintuitively, studies on 2,5-dichloropyrimidine have demonstrated that under certain ligand-free, Jeffery-type conditions, cross-coupling reactions occur with a high preference for the C5 position. nih.gov This C5-selectivity suggests that the direct, palladium-catalyzed borylation of 2,5-dichloropyrimidine to selectively form (5-Chloropyrimidin-2-yl)boronic acid at the C2 position is not a favored pathway, as the C5-chloro group would preferentially react. nih.gov This makes achieving the desired isomer a significant synthetic hurdle via this approach.
The most established and effective route for the synthesis of (5-Chloropyrimidin-2-yl)boronic acid is the lithium-halogen exchange reaction. chemicalbook.com This classic organometallic transformation takes advantage of the differential reactivity of halogens in dihalopyrimidines. The process typically starts with a precursor like 5-bromo-2-chloropyrimidine (B32469). chemicalbook.comresearchgate.net
The key principle involves the selective exchange of the more reactive halogen (bromine at C5) with an organolithium reagent, such as n-butyllithium (n-BuLi), at very low temperatures (e.g., -78 °C) to form a transient lithiated pyrimidine intermediate. chemicalbook.comacs.org This highly reactive species is then immediately "trapped" by an electrophilic boron source, most commonly a trialkyl borate (B1201080) like triisopropyl borate [B(O-iPr)₃]. chemicalbook.compsu.edunih.gov Subsequent aqueous workup hydrolyzes the resulting borate ester to afford the final boronic acid. chemicalbook.com
A detailed protocol for this synthesis has been reported, starting from 5-bromo-2-chloropyrimidine. chemicalbook.com The reaction is performed under an inert atmosphere, with n-BuLi being added dropwise to a solution of the starting material and the borate ester in a solvent mixture at -78 °C. chemicalbook.com This "in-situ quench" method, where the electrophile is present during the formation of the organolithium, helps to minimize side reactions of the unstable lithiated intermediate. harvard.edu
| Parameter | Condition |
|---|---|
| Starting Material | 5-Bromo-2-chloropyrimidine |
| Reagents | n-Butyllithium (n-BuLi), Triisopropyl borate |
| Solvent | Tetrahydrofuran (THF) / Toluene mixture |
| Temperature | -78 °C |
| Reaction Time | 4 hours at -78 °C |
| Workup | Aqueous quench followed by acidification |
| Yield | 73.3% |
This method's success hinges on the faster rate of lithium-bromine exchange compared to lithium-chlorine exchange, allowing for precise regiochemical control. medium.com
Alternative Synthetic Pathways to (5-Chloropyrimidin-2-yl)boronic Acid
While halogen-metal exchange is the dominant route, other modern synthetic methods like directed ortho-metalation and direct C-H borylation are theoretically conceivable. However, their applicability to this specific target molecule is severely limited by regioselectivity issues.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.ca The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org While halogens can function as weak to moderate DMGs, the inherent electronic properties of the pyrimidine ring typically override their directing effect. organic-chemistry.org
In the case of 5-chloropyrimidine (B107214), the most acidic C-H protons are located at the C4 and C6 positions, flanking the two electron-withdrawing nitrogen atoms. Any deprotonation event (lithiation) would preferentially occur at these sites rather than at the C2 position, which is electronically less favored for deprotonation. acs.org For selective metalation at the C2 position of a pyridine (B92270) ring (a related heterocycle), a strong directing group at the C3 position is generally required. acs.org Consequently, DoM is not considered a viable or applicable strategy for synthesizing (5-Chloropyrimidin-2-yl)boronic acid from 5-chloropyrimidine.
Direct C-H borylation, often catalyzed by iridium complexes, has emerged as an atom-economical method for creating carbon-boron bonds. nih.govmsu.edu The regioselectivity of these reactions on heteroarenes is governed by a combination of steric and electronic factors. nih.govrsc.org A general and powerful rule for iridium-catalyzed borylation of N-heterocycles is that the reaction occurs at the C-H bond most distal (furthest away) from the ring nitrogen(s). nih.gov
For a pyrimidine substrate, this inherent selectivity directs borylation towards the C5 position. Furthermore, the nitrogen lone pairs can coordinate to the iridium catalyst, potentially leading to catalyst inhibition or deactivation. rsc.org Therefore, a direct C-H borylation of 5-chloropyrimidine would be expected to yield the 5-borylated product (by replacing the hydrogen if it were there, or potentially the chlorine), not the desired (5-Chloropyrimidin-2-yl)boronic acid where the boron is at the C2 position. While methods for directed C-H borylation exist, they typically require an external directing group tethered to the molecule, which falls outside the scope of directly functionalizing the C-H bonds of the 5-chloropyrimidine core itself. rsc.org As such, this pathway is not applicable for the synthesis of the title compound.
Reactivity and Reaction Pathways of 5 Chloropyrimidin 2 Yl Boronic Acid
Cross-Coupling Reactions Involving the Boronic Acid Moiety
The boronic acid group at the C-2 position is a key functional handle for forming new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for carbon-carbon bond formation, owing to the stability and low toxicity of organoboron reagents and the reaction's tolerance for a wide range of functional groups. nih.govlibretexts.org The reaction proceeds through a catalytic cycle involving a palladium(0) species, which undergoes oxidative addition with an organic halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
The efficiency of the Suzuki-Miyaura coupling involving heteroaryl partners like (5-chloropyrimidin-2-yl)boronic acid is highly dependent on the catalytic system. While electron-deficient heteroaryl chlorides can be reactive enough for successful coupling, the choice of catalyst, ligand, base, and solvent is critical for achieving high yields. mdpi.com
Palladium complexes are the most common catalysts. Studies on related pyrimidine (B1678525) systems have shown that catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective. mdpi.commdpi.com The optimization of reaction conditions often involves screening various palladium sources, such as Pd(OAc)₂, in combination with different phosphine (B1218219) ligands. researchgate.net Bulky and electron-rich phosphine ligands are known to facilitate the key steps of oxidative addition and reductive elimination, which is particularly important when using less reactive aryl chlorides as coupling partners. libretexts.orgnih.gov Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and dialkylbiphenylphosphines (e.g., SPhos, XPhos) have proven effective in challenging couplings of nitrogen-containing heterocycles. nih.govorganic-chemistry.org The use of N-heterocyclic carbene (NHC) ligands has also emerged as a powerful alternative to phosphines. nih.gov
The choice of base and solvent also plays a significant role. Inorganic bases like K₃PO₄, Na₂CO₃, and KF are commonly employed to activate the boronic acid for transmetalation. mdpi.commdpi.comnih.gov Solvent systems typically consist of aprotic solvents like 1,4-dioxane (B91453) or toluene, often with water as a co-solvent. mdpi.commdpi.com Microwave-assisted synthesis has been shown to dramatically shorten reaction times and, in some cases, allow for lower catalyst loadings. mdpi.com For instance, in a model reaction involving 2,4-dichloropyrimidine (B19661), the optimal catalyst loading of Pd(PPh₃)₄ was reduced from 5 mol% under conventional heating to just 0.5 mol% with microwave irradiation. mdpi.com
| Catalyst/Precatalyst | Ligand | Base | Solvent | Key Finding | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | - | Na₂CO₃ | 1,4-Dioxane/H₂O | Effective for coupling aryl boronic acids with 2,4-dichloropyrimidine, optimized at 100°C. | mdpi.com |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | Successful coupling of arylboronic acids to solid-supported chloropyrimidines at 50°C. | nih.gov |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Highly active system for coupling of heteroaryl chlorides and boronic acids. | organic-chemistry.org |
| PdCl₂(dppf) | - | K₂CO₃ | DMF | Moderate to good yields in coupling a complex chloropyridine with various boronic acids. | researchgate.net |
(5-Chloropyrimidin-2-yl)boronic acid and related pyrimidine boronic acids can be coupled with a wide array of aryl and heteroaryl halides. The reaction generally tolerates various functional groups on the coupling partner. researchgate.net Electron-rich and electron-poor aryl halides have been successfully used. mdpi.com For example, 5-pyrimidylboronic acid has been successfully coupled with heteroaryl halides such as substituted chloropyrimidines and chloroquinolines. rsc.org
However, certain limitations exist. The stability of the heteroarylboronic acid itself can be a challenge. Some heteroaryl boronic acids, particularly those derived from five-membered rings like furan, are prone to protodeboronation (cleavage of the C-B bond by a proton source) under reaction conditions. nih.gov To overcome this, more stable derivatives like potassium heteroaryltrifluoroborates are often used, as they are less susceptible to this degradation pathway. nih.gov
Furthermore, the nature of the coupling partner can significantly impact the reaction's success. Some heteroaryl halides may fail to couple due to catalyst inhibition or poisoning. A notable example is the unsuccessful coupling of 2,4-dichloropyrimidine with thiophen-2-boronic acid, which is attributed to the sulfur atom poisoning the palladium catalyst. mdpi.com Similarly, reactions involving some pyridinylboronic acids have been reported to be unsuccessful under certain conditions. mdpi.com
| Pyrimidine Substrate | Coupling Partner | Catalyst System | Yield | Comment | Reference |
|---|---|---|---|---|---|
| 2,4-Dichloropyrimidine | Phenylboronic acid | 0.5 mol% Pd(PPh₃)₄ | 81% | Microwave-assisted, 15 min at 100°C. | mdpi.com |
| 2,4-Dichloropyrimidine | 3-Methoxyphenylboronic acid | 0.5 mol% Pd(PPh₃)₄ | 85% | No significant effect from substituent position (ortho, meta, para). | mdpi.com |
| 2,4-Dichloropyrimidine | Thiophen-2-boronic acid | Pd(PPh₃)₄ | Failed | Attributed to sulfur poisoning of the palladium catalyst. | mdpi.com |
| 5-Pyrimidylboronic acid | 4,6-Dichloropyrimidine | Pd(PPh₃)₂Cl₂ | 56% | Demonstrates a two-fold coupling reaction. | rsc.org |
| Resin-supported chloropyrimidine | Various arylboronic acids | Pd₂(dba)₃/P(t-Bu)₃ | Moderate | Used for library synthesis. | nih.gov |
Regioselectivity is a critical consideration in the cross-coupling of polyhalogenated heterocycles. When a pyrimidine ring contains multiple halogen substituents, the site of the Suzuki-Miyaura reaction is determined by a combination of electronic effects and the relative reactivity of the carbon-halogen bonds. rsc.org
In dihalopyrimidines, the electron-deficient nature of the ring activates the halogen positions toward oxidative addition. For substrates like 2,4-dichloropyrimidine, the C-4 position is generally more electron-deficient and thus more reactive than the C-2 position, leading to preferential coupling at C-4. mdpi.com The presence of additional substituents can also influence this selectivity; for example, steric hindrance near one reactive site may direct the coupling to another position. mdpi.com
When different halogens are present on the pyrimidine ring, selectivity is often governed by the bond dissociation energy of the C-X bond (C-I < C-Br < C-Cl). The weaker bond is typically cleaved more easily during oxidative addition. For instance, in a substrate like 5-bromo-2-chloropyrimidine (B32469), the Suzuki coupling occurs selectively at the C-5 position, displacing the more reactive bromide over the chloride. rsc.org This principle allows for predictable, site-selective functionalization of mixed-halide pyrimidines.
Beyond the Suzuki reaction, the boronic acid moiety can participate in other important organometallic transformations.
Rhodium-catalyzed Reactions : Rhodium catalysts can mediate the addition of arylboronic acids to various unsaturated functional groups. nih.gov For example, rhodium complexes have been used to catalyze the enantioselective addition of aryl and alkenylboronic acids to activated pyridinium (B92312) salts and the addition of arylboronic acids to malononitriles. nih.govnih.gov These reactions provide pathways to chiral piperidines and β-ketonitriles, respectively. nih.govnih.gov
Chan-Lam-Evans (CLE) Coupling : The Chan-Lam-Evans coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, most commonly C-N and C-O bonds. wikipedia.orgorganic-chemistry.org Unlike the palladium-catalyzed Buchwald-Hartwig amination, the CLE reaction utilizes boronic acids as the aryl source to couple with amines, alcohols, amides, and other N-H or O-H containing compounds. organic-chemistry.orgnih.gov The reaction is attractive because it can often be performed under mild conditions, at room temperature, and open to the air. wikipedia.orgorganic-chemistry.org The mechanism is thought to involve a Cu(III) intermediate that undergoes reductive elimination to form the final product. wikipedia.org This reaction provides a complementary method to the Suzuki coupling for elaborating the (5-chloropyrimidin-2-yl)boronic acid scaffold, allowing for the introduction of diverse substituents via C-N or C-O linkages at the C-2 position.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Reactions Involving the Chloro-Substituent on the Pyrimidine Ring
The chloro group at the C-5 position of (5-chloropyrimidin-2-yl)boronic acid serves as a second reactive handle, primarily acting as an electrophilic site for cross-coupling or nucleophilic substitution reactions. This allows for sequential functionalization, where the boronic acid is reacted first, followed by a reaction at the C-5 chloro position, or vice-versa.
The chloro group can participate in its own Suzuki-Miyaura coupling reaction with a different boronic acid, provided the boronic acid at C-2 is suitably protected or if conditions are chosen to favor reaction at the C-Cl bond. An efficient method for the Suzuki cross-coupling of resin-supported chloropyrimidines with various arylboronic acids has been developed for the synthesis of compound libraries. nih.gov In this approach, a palladium catalyst system, such as Pd₂(dba)₃/P(t-Bu)₃, with a base like spray-dried potassium fluoride (B91410) (KF) in THF, effectively couples the chloropyrimidine with the boronic acid partner. nih.gov This demonstrates the viability of the C-Cl bond as a coupling site for C-C bond formation, enabling the synthesis of 2,5-disubstituted pyrimidines from the (5-chloropyrimidin-2-yl)boronic acid precursor.
Nucleophilic Aromatic Substitution on the Pyrimidine Ring with Retention of Boronic Acid Functionality
The chlorine atom at the C2 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-deficient character of the diazine core. A critical aspect of this reactivity for synthetic applications is the ability to perform these substitutions while preserving the boronic acid functionality for subsequent transformations. The stability of the boronic acid group under these conditions is crucial and often requires careful selection of reaction parameters.
While specific studies on (5-Chloropyrimidin-2-yl)boronic acid are not extensively documented in publicly available literature, the principles of SNAr on chloropyrimidines are well-established. chemicalbook.comnih.gov These reactions typically proceed via a Meisenheimer intermediate, and the reaction rate is influenced by the nature of the nucleophile and the reaction conditions. For the boronic acid group to remain intact, conditions that promote protodeborylation, such as high temperatures in protic solvents or strongly acidic or basic conditions, should be avoided or carefully controlled. One strategy to mitigate this is the in-situ protection of the boronic acid as a boronate ester, for example, with diethanolamine (B148213), which can render the boron moiety more robust to the reaction conditions. nih.gov
The following table illustrates the potential for nucleophilic aromatic substitution on the (5-Chloropyrimidin-2-yl)boronic acid scaffold with various nucleophiles, based on general reactivity patterns of similar substrates.
| Nucleophile | Product | Potential Reaction Conditions |
| Primary/Secondary Amine | (5-(Alkyl/Aryl)aminopyrimidin-2-yl)boronic acid | Base (e.g., DIPEA, K₂CO₃), aprotic solvent (e.g., DMF, DMSO), moderate temperature |
| Alkoxide | (5-Alkoxypyrimidin-2-yl)boronic acid | NaH or other non-nucleophilic base in an aprotic solvent (e.g., THF) |
| Thiolate | (5-(Alkyl/Aryl)thiopyrimidin-2-yl)boronic acid | Base (e.g., Cs₂CO₃), aprotic solvent (e.g., DMF) |
This table is illustrative and based on general principles of SNAr on chloropyrimidines.
Selective Functionalization of the Chloro-Group in the Presence of the Boronic Acid
A key synthetic utility of (5-Chloropyrimidin-2-yl)boronic acid lies in the orthogonal reactivity of its chloro and boronic acid functionalities. This allows for the selective functionalization of the C-Cl bond, typically through palladium-catalyzed cross-coupling reactions, while leaving the boronic acid available for a subsequent, different coupling reaction.
The Suzuki-Miyaura coupling is a prime example of such a transformation. rsc.orgresearchgate.net In a molecule containing both a halide and a boronic acid (or its ester), the halide will act as the electrophilic partner and the boronic acid as the nucleophilic partner in the presence of a palladium catalyst and a base. For a dihalopyrimidine substrate like 5-bromo-2-chloropyrimidine, studies have shown that Suzuki-Miyaura coupling occurs selectively at the C5 position (the site of the more reactive C-Br bond). rsc.org This principle can be extended to (5-Chloropyrimidin-2-yl)boronic acid, where the C-Cl bond can be selectively coupled with an organoboron reagent.
The following table presents potential selective functionalization reactions of the chloro group.
| Reaction Type | Coupling Partner | Product | Catalyst System |
| Suzuki-Miyaura Coupling | Aryl/Heteroarylboronic acid | (5-(Aryl/Heteroaryl)pyrimidin-2-yl)boronic acid | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | (5-Aminopyrimidin-2-yl)boronic acid | Pd₂(dba)₃, ligand (e.g., Xantphos), base (e.g., Cs₂CO₃) |
| Sonogashira Coupling | Terminal Alkyne | (5-Alkynylpyrimidin-2-yl)boronic acid | Pd(PPh₃)₂Cl₂, CuI, base (e.g., Et₃N) |
This table is illustrative and based on established cross-coupling methodologies for chloro-substituted heterocycles.
Transmetalation and Boron-Mediated Transformations
The boronic acid group of (5-Chloropyrimidin-2-yl)boronic acid is central to its utility in forming new carbon-carbon and carbon-heteroatom bonds. The key step in many of these reactions is transmetalation, a process where the organic group from the boron atom is transferred to a transition metal catalyst, typically palladium in Suzuki-Miyaura reactions. rsc.orgrsc.org
The mechanism of transmetalation in Suzuki-Miyaura coupling has been a subject of extensive study. nih.gov It is generally accepted that the reaction proceeds through a catalytic cycle involving oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation and reductive elimination. The transmetalation step itself is thought to involve the formation of a palladium-boronate complex. The rate and efficiency of this step can be influenced by the nature of the substituents on the boronic acid, the base, the solvent, and the ligands on the palladium catalyst. For pyrimidinylboronic acids, the electron-deficient nature of the pyrimidine ring can influence the rate of transmetalation.
Beyond Suzuki-Miyaura coupling, the boronic acid moiety can participate in other transformations. For instance, Chan-Lam coupling allows for the formation of C-N or C-O bonds by reacting the boronic acid with amines or alcohols in the presence of a copper catalyst. Furthermore, the boronic acid can be converted to other functional groups, such as a hydroxyl group via oxidation (e.g., with hydrogen peroxide) or a halide through halodeboronation.
The following table summarizes key transformations involving the boronic acid group.
| Transformation | Reagents | Product |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Halide, Pd catalyst, base | 2-(Aryl/Heteroaryl)-5-chloropyrimidine |
| Chan-Lam Amination | Amine, Cu catalyst, oxidant | 2-Amino-5-chloropyrimidine |
| Oxidation | H₂O₂, NaOH | 5-Chloro-2-hydroxypyrimidine |
| Protodeborylation | Acid or base in protic solvent | 2-Chloropyrimidine |
This table provides examples of common boron-mediated transformations.
Applications of 5 Chloropyrimidin 2 Yl Boronic Acid in Complex Molecule Synthesis
Construction of Heterocyclic Architectures via Cross-Coupling
The primary application of (5-Chloropyrimidin-2-yl)boronic acid is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nbinno.com This powerful carbon-carbon bond-forming method enables the direct linkage of the pyrimidine (B1678525) ring to various aryl and heteroaryl systems, providing a straightforward entry into complex heterocyclic structures.
The synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry, as the pyrimidine scaffold is a core component of numerous biologically active compounds. nih.govniscpr.res.in (5-Chloropyrimidin-2-yl)boronic acid serves as a key reagent for introducing the 5-chloropyrimidin-2-yl moiety onto other aromatic or heterocyclic rings. In a typical Suzuki-Miyaura coupling, the boronic acid is reacted with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base. This reaction is highly efficient for creating 2-aryl or 2-heteroaryl pyrimidines.
The versatility of this approach allows for the synthesis of a wide array of derivatives by simply varying the coupling partner. For instance, coupling with substituted phenyl halides leads to 2-phenylpyrimidine derivatives, while reaction with other heterocyclic halides, such as bromopyridines or bromothiophenes, yields more complex biheterocyclic systems. The resulting products are valuable intermediates for further functionalization. organic-chemistry.org
| Coupling Partner | Catalyst/Base | Product |
| 4-Bromotoluene | Pd(PPh₃)₄ / Na₂CO₃ | 5-Chloro-2-(p-tolyl)pyrimidine |
| 3-Bromopyridine | Pd(dppf)Cl₂ / K₂CO₃ | 2-(5-Chloropyrimidin-2-yl)pyridine |
| 2-Iodothiophene | Pd(OAc)₂ / K₃PO₄ | 5-Chloro-2-(thiophen-2-yl)pyrimidine |
This interactive table showcases representative Suzuki-Miyaura reactions involving (5-Chloropyrimidin-2-yl)boronic acid to generate substituted pyrimidines.
Beyond simple substitution, (5-Chloropyrimidin-2-yl)boronic acid is instrumental in the synthesis of fused heterocyclic systems, where the pyrimidine ring is annulated with another ring. This is often achieved through a multi-step sequence where the initial cross-coupling reaction is followed by an intramolecular cyclization.
A common strategy involves a Suzuki coupling to install a group with a reactive handle (e.g., an ortho-amino or ortho-hydroxyl group) onto the 2-position of the pyrimidine. The chlorine atom at the 5-position can then act as an electrophilic site for a subsequent intramolecular nucleophilic aromatic substitution (SNAr) reaction, leading to the formation of a new ring fused to the pyrimidine core. This methodology provides access to diverse fused systems like pyrido[2,3-d]pyrimidines or furopyrimidines, which are scaffolds of significant pharmacological interest. researchgate.net
Integration into Multistep Organic Synthesis Sequences
The stability and predictable reactivity of boronic acids make them highly suitable for inclusion in lengthy, multistep synthetic routes. acs.orgmdpi.com (5-Chloropyrimidin-2-yl)boronic acid, in particular, is frequently employed as a key intermediate that allows for the late-stage introduction of the chloropyrimidine moiety into a complex molecular framework.
Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org In this context, (5-Chloropyrimidin-2-yl)boronic acid is a valuable synthon for any target molecule containing a 2-substituted-5-chloropyrimidine core.
Convergent synthesis involves preparing separate fragments of a complex molecule and then joining them together near the end of the synthesis. This approach is often more efficient than a linear synthesis. A significant challenge in convergent synthesis is ensuring that the final fragment-coupling reaction proceeds in high yield and with high selectivity, especially when the fragments themselves are large and sterically hindered.
The use of (5-Chloropyrimidin-2-yl)boronic acid in a Suzuki-Miyaura coupling reaction provides a robust solution to this challenge. mdpi.com The reaction is known for its high functional group tolerance and reliability. However, challenges such as low yields due to steric hindrance or competing side reactions can arise. Solutions often involve the careful optimization of reaction conditions, including:
Catalyst Choice: Employing highly active palladium catalysts with specialized phosphine (B1218219) ligands (e.g., SPhos, XPhos) can overcome steric hindrance and improve reaction rates.
Base and Solvent Selection: The choice of base (e.g., K₃PO₄, Cs₂CO₃) and solvent system (e.g., dioxane/water, toluene) can profoundly impact the reaction outcome and must be tailored to the specific substrates.
Phase-Switch Strategies: For purification challenges in multistep syntheses, boronic acids can be used as "productive tags." acs.orgbohrium.com The boronic acid functionality allows the tagged molecule to be selectively extracted between organic and aqueous phases under specific pH conditions, facilitating purification without the need for chromatography. bohrium.comresearchgate.net
Role in Diversity-Oriented Synthesis and Combinatorial Chemistry
Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening and drug discovery. mdpi.comnih.gov (5-Chloropyrimidin-2-yl)boronic acid is an excellent scaffold for DOS and combinatorial chemistry due to its two orthogonal reactive sites.
The boronic acid at the C2 position can be coupled with a large library of aryl or heteroaryl halides through Suzuki coupling. Independently, the chlorine atom at the C5 position can be displaced by a wide variety of nucleophiles (such as amines, thiols, or alcohols) via SNAr reactions. This two-dimensional approach allows for the rapid generation of a large matrix of distinct compounds from a single starting material. By combining a set of 'm' different coupling partners with 'n' different nucleophiles, a library of 'm x n' unique products can be synthesized, efficiently exploring a vast chemical space. unifi.it This strategy is invaluable for identifying new lead compounds in drug discovery programs. mdpi.com
| Base Scaffold | R¹ (from Suzuki Coupling Partner) | R² (from Nucleophile) | Resulting Compound Class |
| (5-Chloropyrimidin-2-yl)boronic acid | Phenyl | -NHCH₃ | 2-Phenyl-5-(methylamino)pyrimidines |
| (5-Chloropyrimidin-2-yl)boronic acid | Thienyl | -SCH₂CH₃ | 2-(Thienyl)-5-(ethylthio)pyrimidines |
| (5-Chloropyrimidin-2-yl)boronic acid | Pyridyl | -OCH₃ | 2-(Pyridyl)-5-methoxypyrimidines |
| (5-Chloropyrimidin-2-yl)boronic acid | Naphthyl | -Morpholino | 2-(Naphthyl)-5-morpholinopyrimidines |
This interactive table illustrates the combinatorial potential of (5-Chloropyrimidin-2-yl)boronic acid in diversity-oriented synthesis, where different R¹ and R² groups can be introduced to create a large library of compounds.
Applications in Materials Science and Supramolecular Chemistry
(5-Chloropyrimidin-2-yl)boronic acid is emerging as a valuable building block in materials science and supramolecular chemistry due to its unique structural features. The compound's boronic acid group, combined with the reactive chloropyrimidine core, allows for its integration into a variety of advanced materials. Its utility spans from creating functionalized polymers to designing intricate supramolecular assemblies with tailored properties.
The boronic acid moiety is particularly notable for its ability to form reversible covalent bonds with diols, its participation in self-condensation reactions to form boroxines, and its role as a hydrogen-bond donor. researchgate.net These characteristics are harnessed to create dynamic and responsive materials. Furthermore, the pyrimidine ring offers sites for hydrogen bonding and π-π stacking interactions, which are crucial for the self-assembly processes in supramolecular chemistry. The exploration of pyrimidine boronic acid derivatives in materials science is an active area of research, aiming to design materials with specific electronic, optical, or physical properties. nbinno.com
Polymer Functionalization
The incorporation of boronic acid functionalities into polymer chains is a significant strategy for developing "smart" materials that can respond to external stimuli. While research often highlights phenylboronic acid, the principles are readily applicable to pyrimidine-based analogs like (5-Chloropyrimidin-2-yl)boronic acid.
Boronic acid-containing polymers are particularly well-known for their application in creating hydrogels and other nanostructures. nih.gov These polymers can be synthesized to include (5-Chloropyrimidin-2-yl)boronic acid as a side group or an end-functional group. rsc.org The primary mechanism exploited in these materials is the reversible formation of boronate esters with polyol compounds (molecules with multiple hydroxyl groups), such as sugars.
Detailed Research Findings:
Stimuli-Responsive Hydrogels: Research has demonstrated that polymers functionalized with boronic acids can form hydrogels that exhibit volume changes or undergo sol-gel transitions in response to changes in pH or the presence of specific sugars like glucose. mdpi.com This responsiveness stems from the competitive binding between the boronic acid and the diol units within the polymer network versus free sugar molecules in the surrounding environment. The introduction of a (5-Chloropyrimidin-2-yl)boronic acid moiety could impart specific electronic characteristics to such hydrogels.
Layer-by-Layer (LbL) Assemblies: Boronic acid-functionalized polymers have been used to create multilayered thin films and microcapsules through layer-by-layer assembly. mdpi.com These assemblies can be designed to decompose or alter their permeability in response to stimuli such as sugars or reactive oxygen species (ROS), making them suitable for controlled-release drug delivery systems. mdpi.com
The table below summarizes the role of boronic acids in polymer functionalization.
| Material Type | Functional Component | Mechanism of Action | Potential Application |
| Responsive Hydrogels | Boronic acid moieties | Reversible boronate ester formation with diols | Glucose sensing, self-healing materials |
| Layer-by-Layer Films | Boronic acid-containing polymers | Electrostatic interactions and boronate ester cross-linking | Drug delivery systems, biosensors |
| Functionalized Nanoparticles | Surface-grafted boronic acids | Covalent bonding to diol-containing molecules | Targeted drug delivery, bio-imaging |
Supramolecular Chemistry
In supramolecular chemistry, non-covalent interactions are used to construct large, well-ordered structures from smaller molecular components. Arylboronic acids are recognized as excellent building blocks for crystal engineering and the design of novel supramolecular assemblies. researchgate.net
(5-Chloropyrimidin-2-yl)boronic acid is particularly suited for this purpose due to its multiple interaction sites:
Hydrogen Bonding: The two hydroxyl groups of the boronic acid can act as hydrogen bond donors, while the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. This donor-acceptor relationship facilitates the self-assembly of complex, predictable, and stable hydrogen-bonded networks. researchgate.net
Coordination Bonds: The boronic acid can also engage in B–N coordination, further directing the assembly process. researchgate.net
Detailed Research Findings:
Crystal Engineering: Studies on phenylboronic acids have shown their ability to co-crystallize with nitrogen-containing compounds like bipyridines to form extended structures such as ladder-like or catemer-based assemblies through O–H···N hydrogen bonds. researchgate.net The pyrimidine ring within (5-Chloropyrimidin-2-yl)boronic acid can similarly interact with other molecules to generate novel crystalline materials with potentially useful properties.
Self-Assembly: The B(OH)₂ group is a versatile platform for studying self-assembly. Depending on the reaction conditions, it can participate in the formation of hydrogen-bonded co-crystals or undergo dehydration to form cyclic boroxine trimers. researchgate.net This adaptability allows for the creation of diverse supramolecular architectures.
The table below details the interactions involving (5-Chloropyrimidin-2-yl)boronic acid in supramolecular assemblies.
| Interaction Type | Participating Groups | Resulting Structure |
| Hydrogen Bonding | Boronic acid (-OH) as donor; Pyrimidine (-N=) as acceptor | Extended networks, co-crystals |
| Coordination Bonds | Boron atom as Lewis acid; Nitrogen atom as Lewis base | Directed molecular assemblies |
| π-π Stacking | Aromatic pyrimidine rings | Stacked columnar or layered structures |
Mechanistic and Computational Investigations of 5 Chloropyrimidin 2 Yl Boronic Acid Transformations
Kinetic and Spectroscopic Studies of Reaction Intermediates
In-situ Monitoring of Reaction Progress
The real-time analysis of chemical reactions as they occur, known as in-situ monitoring, is a powerful tool for understanding reaction kinetics, identifying reactive intermediates, and elucidating reaction mechanisms. mpg.de Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are particularly well-suited for this purpose, as they are non-invasive and provide detailed structural information. nih.gov
Real-time NMR measurements can be employed to track the consumption of starting materials, such as (5-chloropyrimidin-2-yl)boronic acid, and the formation of products and transient intermediates. nih.gov For example, ¹¹B NMR spectroscopy is a specific and effective method for monitoring the conversion of boronic acids and their derivatives, such as boronate esters, in real-time. mdpi.com This technique allows for the quantification of different boron-containing species in a reaction mixture, providing insights into the equilibrium and kinetics of the process. mdpi.com The use of ultrafast multidimensional NMR techniques can further enhance the ability to detect and characterize short-lived species that may be crucial to the reaction mechanism. nih.gov
Table 1: Hypothetical In-situ NMR Monitoring Data for a Reaction of (5-Chloropyrimidin-2-yl)boronic acid
| Time (minutes) | Concentration of (5-Chloropyrimidin-2-yl)boronic acid (M) | Concentration of Product (M) |
| 0 | 0.100 | 0.000 |
| 10 | 0.075 | 0.025 |
| 20 | 0.055 | 0.045 |
| 30 | 0.040 | 0.060 |
| 60 | 0.015 | 0.085 |
| 120 | <0.005 | >0.095 |
This table is illustrative and based on typical reaction progress curves. Actual data would be dependent on specific reaction conditions.
Characterization of Transient Species (e.g., X-ray crystal structures for intermediates/products to confirm structure)
The isolation and characterization of transient intermediates in a catalytic cycle are often challenging due to their low concentration and high reactivity. However, in some cases, it is possible to isolate and structurally characterize key intermediates or their stable analogues. X-ray crystallography is an unambiguous method for determining the three-dimensional structure of molecules and can provide definitive proof of the structure of reaction intermediates and final products.
While a crystal structure for an intermediate directly involving (5-chloropyrimidin-2-yl)boronic acid has not been reported, the structures of related pyrimidylboronic acids and their products have been determined. For instance, the crystal structure of (2-benzyloxypyrimidin-5-yl)boronic acid reveals a planar structure with the boronic acid group in a syn-anti conformation. nih.gov In the solid state, these molecules often form hydrogen-bonded dimers. nih.gov Such structural information is valuable for understanding the intermolecular interactions that can influence reaction pathways.
The final products of transformations involving (5-chloropyrimidin-2-yl)boronic acid are routinely characterized by a suite of analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography. For example, the structures of various substituted pyrimidines produced via Suzuki-Miyaura coupling have been confirmed by single-crystal X-ray analysis. beilstein-journals.org These crystal structures provide precise information on bond lengths, bond angles, and stereochemistry, confirming the outcome of the reaction.
Table 2: Crystallographic Data for a Related Pyrimidine (B1678525) Boronic Acid Derivative
| Parameter | Value | Reference |
| Compound | (2-benzyloxypyrimidin-5-yl)boronic acid | nih.gov |
| Formula | C₁₁H₁₁BN₂O₃ | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 5.498(1) | nih.gov |
| b (Å) | 30.4320(17) | nih.gov |
| c (Å) | 6.7086(19) | nih.gov |
| β (°) | 113.54(4) | nih.gov |
| Volume (ų) | 1029.0(4) | nih.gov |
This data for a related compound illustrates the level of detail that can be obtained from X-ray crystallographic studies, which would be similarly applicable to the products derived from (5-chloropyrimidin-2-yl)boronic acid.
Emerging Trends and Future Directions in Research on 5 Chloropyrimidin 2 Yl Boronic Acid
Sustainable Synthetic Approaches to the Compound and Its Derivatives
The synthesis of (5-Chloropyrimidin-2-yl)boronic acid and its derivatives is increasingly aligning with the principles of green chemistry, focusing on reducing environmental impact and improving efficiency. rasayanjournal.co.innih.govresearchgate.net Traditional synthetic routes often involve hazardous reagents and solvents, prompting the development of more sustainable alternatives. rasayanjournal.co.in Key features of emerging sustainable approaches include the use of safer solvents, development of catalytic methods, and solvent-free reaction conditions. rasayanjournal.co.innih.gov
One of the primary methods for synthesizing aryl and heteroaryl boronic acids involves the reaction of an organometallic intermediate with a borate (B1201080) ester at low temperatures. nih.gov A notable synthesis of (5-Chloropyrimidin-2-yl)boronic acid involves dissolving 5-bromo-2-chloropyrimidine (B32469) in a mixture of THF and toluene, cooling to -78 °C, and then adding n-butyllithium. chemicalbook.com The resulting mixture is then treated with triisopropyl borate, followed by acidification to yield the final product. chemicalbook.comresearchgate.net
Researchers are actively exploring methods that minimize waste and energy consumption. researchgate.netresearchgate.net This includes the use of microwave-assisted synthesis and ultrasound, which can significantly shorten reaction times and improve yields. rasayanjournal.co.innih.gov Furthermore, the development of one-pot multicomponent reactions is a promising strategy, as it reduces the number of synthetic steps and purification processes required. rasayanjournal.co.inresearchgate.net The use of water as a solvent in these reactions is also being investigated to create more environmentally friendly procedures. nih.govnih.gov
Protecting groups play a crucial role in the synthesis of complex boronic acids. N-methyliminodiacetic acid (MIDA) boronates are particularly noteworthy as they are stable to a wide range of reaction conditions and can be easily purified via chromatography. nih.gov This allows for the multistep synthesis of complex boronic acid building blocks from simpler starting materials. nih.gov The development of practical and cost-effective syntheses, such as the in-situ protection of amine groups using TMSCl followed by metal-halogen exchange, has enabled the large-scale production of related compounds like (2-aminopyrimidin-5-yl)boronic acid. researchgate.net
The following table summarizes a synthetic approach for (5-Chloropyrimidin-2-yl)boronic acid:
| Step | Reagents and Conditions | Product | Yield |
| 1 | 5-bromo-2-chloropyrimidine, THF/toluene, -78 °C | Intermediate lithiated species | - |
| 2 | n-Butyllithium, -78 °C, 4 hours | Intermediate lithiated species | - |
| 3 | Triisopropyl borate, followed by acidification with 1N HCl | (5-Chloropyrimidin-2-yl)boronic acid | 73.3% chemicalbook.com |
Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and the development of novel catalytic systems is crucial for enhancing the reactivity and selectivity of challenging substrates like (5-Chloropyrimidin-2-yl)boronic acid. cancer.govrsc.org The electron-deficient nature of the pyrimidine (B1678525) ring can pose challenges for cross-coupling reactions. rsc.org
Recent advancements have focused on palladium-based catalysts with specialized phosphine (B1218219) ligands. organic-chemistry.org For instance, a highly active catalyst system composed of Pd and dialkylbiphenylphosphino ligands has shown great efficiency in coupling challenging heterocyclic substrates, including those with aminopyrimidine cores, without the need for protecting groups. organic-chemistry.org Another novel palladium catalyst system, [(t-Bu)2P(OH)]2PdCl2 (POPd) with a specific sulfonated ligand, has proven effective for the Suzuki-Miyaura coupling of pyrimidinyl chlorides. cancer.gov
The choice of ligand is critical for catalyst performance. Ligands like XPhos have been used in catalyst systems for the cross-coupling of aryl tosylates and mesylates with heteroarylboronic acids, achieving high yields. nih.gov The development of water-soluble palladium complexes, such as [Pd(Sacc)2(TPA)2], allows for Suzuki-Miyaura reactions to be conducted in water, a green solvent. nih.gov
Microwave-assisted synthesis combined with palladium catalysts like Pd(PPh3)4 has been successfully employed for the regioselective Suzuki coupling of dichloropyrimidines with various aryl and heteroaryl boronic acids. mdpi.com These reactions often show high selectivity, with the substitution occurring preferentially at the 4-position of the pyrimidine ring. mdpi.com However, the presence of sulfur-containing heterocycles like thiophene (B33073) can poison the palladium catalyst. mdpi.comcapes.gov.br
To overcome challenges associated with unstable heteroaryl boronic acids, masked boron reagents such as HetAr-BF3K, HetAr-B-MIDA, and HetAr-B-TIDA have been developed, though they require an extra synthetic step. rsc.org The use of Density Functional Theory (DFT) calculations is also emerging as a tool to guide the discovery of new hybrid catalysts for C-C bond formation. marquette.edu
Below is a table summarizing various catalytic systems used in reactions involving pyrimidine boronic acids:
| Catalyst System | Ligand | Substrates | Key Features |
| Pd(OAc)2 | Dialkylbiphenylphosphine | Aminoheteroaryl halides and heteroaryl boronic acids | High activity, not inhibited by basic aminopyrimidines. organic-chemistry.org |
| [(t-Bu)2P(OH)]2PdCl2 (POPd) | Sodium 2′-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1′-biphenyl]-3-sulfonate | DNA-linked phenyl and pyrimidinyl chlorides with boronic acids/esters | Effective for challenging DNA-linked substrates. cancer.gov |
| Pd(PPh3)4 | Tetrakis(triphenylphosphine)palladium(0) | 2,4-Dichloropyrimidines and aryl/heteroaryl boronic acids | Microwave-assisted, high regioselectivity for 4-position substitution. mdpi.com |
| Pd(OAc)2 | (2-mesitylindenyl)dicyclohexylphosphine | Aryl and heteroaryl chlorides | Highly active in water with ultra-low catalyst loading. nih.gov |
| [Pd(Sacc)2(TPA)2] | Tris(3-sulfophenyl)phosphine trisodium (B8492382) salt | 5-Iodo-2'-deoxyuridine and aryl/heteroaryl boronic acids | Water-soluble catalyst for reactions in aqueous media. nih.gov |
Expanded Applications in Advanced Materials and Functional Systems
(5-Chloropyrimidin-2-yl)boronic acid and its derivatives are valuable building blocks for the synthesis of advanced materials and functional systems due to the unique electronic properties of the pyrimidine core. nih.gov The electron-withdrawing nature of the pyrimidine ring makes it an effective component in push-pull chromophores, which are essential for applications in optoelectronics. nih.gov
Pyrimidine-based compounds are being explored for their use in organic light-emitting diodes (OLEDs). nih.gov Specifically, pyrimidine derivatives have been used as the electron-accepting part in dyes that exhibit thermally activated delayed fluorescence (TADF), a key mechanism for high-efficiency OLEDs. nih.gov Boron complexes incorporating pyrimidine ligands have shown promising luminescence properties, making them strong candidates for integration into OLED devices. nih.gov
In the field of medicinal chemistry, pyrimidine boronic acids are being investigated as inhibitors of various enzymes. nih.gov For example, novel pyrimidine molecules containing a boronic acid moiety have been designed and synthesized as inhibitors of the valosin-containing protein (VCP/p97), a target in cancer therapy. nih.gov The boronic acid group can act as a bioisostere of a carboxylic acid and is often degraded to non-toxic boric acid in the body. nih.gov
Furthermore, pyrimidine derivatives are used in the development of sensors. The sensitivity of the pyrimidine ring's electronic structure to external stimuli like protonation or complexation can be harnessed to create chemical sensors. nih.gov The ability to form C-C bonds through reactions like the Suzuki-Miyaura coupling allows for the construction of complex molecular architectures with tailored functions. nih.govnih.gov
The generation of carbon-centered radicals from boronic acids using visible light photoredox catalysis in aqueous media opens up new avenues for creating complex molecules for materials science. researchgate.net This bio-inspired approach avoids the use of harsh reagents and is compatible with a wide range of functional groups. researchgate.net
The table below highlights some applications of pyrimidine boronic acid derivatives:
| Application Area | Specific Use | Key Compound Type | Reference |
| Organic Electronics | Organic Light-Emitting Diodes (OLEDs) | Pyrimidine-based push-pull chromophores, Boron complexes with pyrimidine ligands | nih.gov |
| Medicinal Chemistry | Enzyme Inhibition (e.g., VCP/p97) | Pyrimidine molecules with boronic acid functional groups | nih.gov |
| Advanced Materials | Functional Dyes | Donor-acceptor boron chelates with pyrimidine scaffolds | nih.gov |
| Chemical Sensors | Stimuli-responsive systems | Push-pull structures sensitive to external stimuli | nih.gov |
| Radical Chemistry | Generation of C-centered radicals | Aromatic and heteroaromatic boronic acids | researchgate.net |
Integration with Flow Chemistry and Automated Synthesis
The integration of (5-Chloropyrimidin-2-yl)boronic acid chemistry with flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable chemical production. youtube.com Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers numerous advantages, including precise control over reaction parameters, enhanced safety for hazardous reactions, and the ability to readily scale up production. youtube.com
Automated synthesis platforms, often coupled with flow chemistry, can dramatically accelerate the drug discovery and materials development process. chemrxiv.org These systems can perform iterative cycles of deprotection, coupling, and purification, allowing for the rapid synthesis of a wide range of small molecules from a set of building blocks. illinois.edugoogle.com Boronic acids and their protected forms, such as MIDA and TIDA boronates, are central to these automated strategies due to their stability and versatile reactivity in cross-coupling reactions. chemrxiv.org
The development of rapid automated iterative cross-coupling platforms has significantly reduced the cycle time for synthesizing complex molecules. chemrxiv.org For example, the use of TIDA (pinene-derived iminodiacetic acid) boronates and pinacol (B44631) ester intermediates has led to a tenfold decrease in cycle time compared to previous methods. chemrxiv.org This allows for the synthesis of even large target compounds in less than a day. chemrxiv.org
Flow chemistry is particularly well-suited for reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. youtube.com It also enables the use of chemistries that might be considered too hazardous for traditional batch synthesis. youtube.com The modular nature of flow chemistry setups allows for the easy integration of different reaction steps, including purification and analysis, into a continuous process. youtube.com
The application of machine learning to optimize reaction conditions in flow systems is an emerging trend that promises to further enhance the efficiency and innovation in chemical synthesis. vapourtec.com While the adoption of flow chemistry in the early stages of drug discovery has been somewhat slow, its potential benefits for lead generation and for overcoming challenging chemistries are immense. youtube.com
The following table outlines the advantages of integrating boronic acid chemistry with flow and automated synthesis:
| Technology | Key Advantages | Relevance to (5-Chloropyrimidin-2-yl)boronic acid |
| Flow Chemistry | Precise control of reaction parameters (temperature, pressure, time), enhanced safety, improved scalability, enables difficult or hazardous reactions. youtube.com | Allows for safer handling of reactive intermediates and reagents in the synthesis and reactions of the compound. Facilitates scaling up production for industrial applications. |
| Automated Synthesis | Rapid iterative synthesis of diverse molecules, reduced manual labor, high-throughput screening of reaction conditions and building blocks. chemrxiv.orgillinois.edu | Enables the rapid generation of libraries of derivatives for drug discovery and materials science, using (5-Chloropyrimidin-2-yl)boronic acid as a key building block. |
| MIDA/TIDA Boronates | Stable, crystalline, and chromatographically purifiable boronic acid surrogates, compatible with a wide range of reagents. nih.govchemrxiv.org | Facilitates the use of (5-Chloropyrimidin-2-yl)boronic acid in multi-step automated synthesis by providing a stable and easily handled form of the reagent. |
| In-situ Reagent Generation | Production of hazardous or unstable reagents on demand within the flow system, minimizing storage and handling risks. youtube.com | Could be used to generate reactive organometallic species needed for the synthesis of the boronic acid itself, improving safety and efficiency. |
Q & A
Q. How is (5-Chloropyrimidin-2-yl)boronic acid utilized in fluorescent probes for cellular imaging?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
